molecular formula C16H20N2O2 B14180534 Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- CAS No. 849519-46-6

Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-

Cat. No.: B14180534
CAS No.: 849519-46-6
M. Wt: 272.34 g/mol
InChI Key: ORWVQJMALIJSAC-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)ethyl]- is a complex organic compound that features a benzonitrile group attached to a spirocyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate benzonitrile derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the benzonitrile group.

    4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.

    1-N-Cbz-4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: A derivative with additional protective groups.

Uniqueness

Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- is unique due to its combination of a benzonitrile group with a spirocyclic structure containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

849519-46-6

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]benzonitrile

InChI

InChI=1S/C16H20N2O2/c17-13-15-3-1-2-14(12-15)4-7-18-8-5-16(6-9-18)19-10-11-20-16/h1-3,12H,4-11H2

InChI Key

ORWVQJMALIJSAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)CCC3=CC(=CC=C3)C#N

Origin of Product

United States

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